



# Application Notes and Protocols for Preparing AMG 837 Calcium Hydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of **AMG 837 calcium hydrate** solutions for various experimental settings. AMG 837 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] It enhances glucose-stimulated insulin secretion, making it a valuable tool for research in type 2 diabetes and related metabolic disorders.[1][3][4]

### **Chemical Properties and Solubility**

AMG 837 is available in different forms, including the free acid, sodium salt, hemicalcium salt, and calcium hydrate.[5] This document focuses on the calcium hydrate form.



| Property          | Value                                      | Source    |
|-------------------|--------------------------------------------|-----------|
| Synonyms          | AMG837, AMG-837                            | [5][6]    |
| CAS Number        | 1259389-38-2                               | [5][6][7] |
| Molecular Formula | C52H42CaF6O7                               | [5][6]    |
| Molecular Weight  | 932.97 g/mol                               | [5]       |
| Appearance        | White solid powder                         | [6]       |
| Solubility        | Soluble in DMSO (≥ 42 mg/mL), not in water | [6][7]    |
| Purity            | ≥98%                                       |           |

# Experimental Protocols Preparation of AMG 837 Calcium Hydrate Stock Solutions for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), which is suitable for long-term storage and subsequent dilution into aqueous media for cell-based experiments.

#### Materials:

- AMG 837 calcium hydrate powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

#### Procedure:



- Determine the Desired Stock Concentration: A common stock concentration is 10 mM or 100 mM. Given the solubility of ≥ 42 mg/mL (which corresponds to ≥ 45 mM), preparing a 10 mM or 25 mM stock solution is readily achievable.[7]
- Weigh the Compound: Accurately weigh the required amount of AMG 837 calcium hydrate powder in a sterile microcentrifuge tube.
- Add DMSO: Add the calculated volume of high-quality DMSO to the tube. Using newly opened DMSO is recommended as it is hygroscopic and absorbed water can affect solubility.
   [7]
- Dissolve the Compound: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.
- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[7][8] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7][8]

Example Calculation for a 10 mM Stock Solution:

- Molecular Weight of AMG 837 calcium hydrate = 932.97 g/mol
- To prepare 1 mL of a 10 mM solution, you need:
  - Mass = 10 mmol/L \* 1 L/1000 mL \* 932.97 g/mol \* 1 mL = 0.0093297 g = 9.33 mg
- Weigh 9.33 mg of AMG 837 calcium hydrate and dissolve it in 1 mL of DMSO.

# Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into aqueous cell culture media to achieve the desired final concentration for treating cells.

Important Considerations:



- Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
- Solubility in Aqueous Media: AMG 837 is poorly soluble in water.[6] When diluting the DMSO stock into aqueous media, ensure rapid mixing to prevent precipitation.

#### Procedure:

- Thaw the Stock Solution: Thaw a single aliquot of the frozen AMG 837 stock solution at room temperature.
- Perform Serial Dilutions (if necessary): If the final desired concentration is very low, it is recommended to perform an intermediate dilution of the stock solution in DMSO or cell culture medium.
- Final Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium and mix immediately and thoroughly.
- Apply to Cells: Add the final working solution to your cell cultures.

Example Dilution for a 10 μM Working Solution:

- Starting with a 10 mM stock solution.
- To prepare 1 mL of a 10 μM working solution, you need to perform a 1:1000 dilution.
- Add 1  $\mu$ L of the 10 mM stock solution to 999  $\mu$ L of cell culture medium.
- The final DMSO concentration will be 0.1%.

# Preparation of a Suspended Solution for In Vivo Experiments

This protocol provides a method for preparing a suspended solution of **AMG 837 calcium hydrate** suitable for oral gavage or intraperitoneal injection in animal models.[7]

Materials:



- AMG 837 calcium hydrate
- DMSO
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

Procedure (for a 2.5 mg/mL suspended solution):[7]

- Prepare a 25 mg/mL DMSO Stock: Dissolve AMG 837 calcium hydrate in DMSO to a concentration of 25 mg/mL.
- Vehicle Preparation: In a sterile tube, combine the following in the specified order, mixing thoroughly after each addition:
  - 400 μL of PEG300
  - 100 μL of the 25 mg/mL AMG 837 DMSO stock solution
  - 50 μL of Tween-80
- Final Formulation: Add 450 μL of saline to the mixture to bring the total volume to 1 mL.
- Homogenize: Vortex the solution vigorously to ensure a uniform suspension. This formulation can be used for oral and intraperitoneal injections.

### **Quantitative Data Summary**

The following tables summarize key quantitative data for AMG 837 from various studies.

Table 1: In Vitro Potency of AMG 837



| Assay                               | Species/Cell<br>Line       | Parameter | Value        | Source      |
|-------------------------------------|----------------------------|-----------|--------------|-------------|
| [ <sup>35</sup> S]-GTPyS<br>Binding | Human GPR40<br>(A9 cells)  | EC50      | 1.5 ± 0.1 nM | [1][9]      |
| Inositol Phosphate Accumulation     | Human GPR40<br>(A9 cells)  | EC50      | 7.8 ± 1.2 nM | [3]         |
| Calcium Flux                        | Human GPR40<br>(CHO cells) | EC50      | 13.5 nM      | [7]         |
| Calcium Flux                        | Mouse GPR40<br>(CHO cells) | EC50      | 22.6 nM      | [7]         |
| Calcium Flux                        | Rat GPR40<br>(CHO cells)   | EC50      | 31.7 nM      | [7]         |
| Insulin Secretion                   | Isolated Mouse<br>Islets   | EC50      | 142 ± 20 nM  | [7][9]      |
| [ <sup>3</sup> H]AMG 837<br>Binding | Human FFA1<br>Receptor     | plC₅o     | 8.13         | [7][10][11] |

Table 2: In Vivo Efficacy and Dosing of AMG 837



| Animal Model        | Dosing Regimen                             | Effect                                                                                      | Source     |
|---------------------|--------------------------------------------|---------------------------------------------------------------------------------------------|------------|
| Sprague-Dawley Rats | 0.03-0.3 mg/kg (single p.o.)               | Improved glucose tolerance and enhanced insulin secretion.                                  | [7][10]    |
| Zucker Fatty Rats   | 0.03-0.3 mg/kg (p.o.<br>daily for 21 days) | Reduced glucose<br>levels and increased<br>insulin levels following<br>a glucose challenge. | [7][10]    |
| Rats                | 0.5 mg/kg (p.o.)                           | Excellent oral bioavailability (F=84%) with a total plasma Cmax of 1.4 µM.                  | [3][7][10] |

# Visualizations GPR40 Signaling Pathway

The following diagram illustrates the signaling pathway activated by AMG 837 upon binding to the GPR40 receptor. Activation of GPR40, which is coupled to G $\alpha$ q, leads to the activation of Phospholipase C (PLC).[3][12][13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca<sup>2+</sup>), and DAG activates Protein Kinase C (PKC).[12][13] This cascade ultimately leads to the potentiation of glucose-stimulated insulin secretion from pancreatic  $\beta$ -cells.[3][13]





Click to download full resolution via product page

Caption: GPR40 signaling cascade initiated by AMG 837.

### **Experimental Workflow for Solution Preparation**

This diagram outlines the general workflow for preparing **AMG 837 calcium hydrate** solutions for both in vitro and in vivo experiments.





Click to download full resolution via product page

Caption: Workflow for preparing AMG 837 solutions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]







- 2. AMG 837: a potent, orally bioavailable GPR40 agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medkoo.com [medkoo.com]
- 6. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CAS RN 1259389-38-2 | Fisher Scientific [fishersci.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Preparing AMG 837 Calcium Hydrate Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606547#preparing-amg-837-calcium-hydrate-solutions-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com